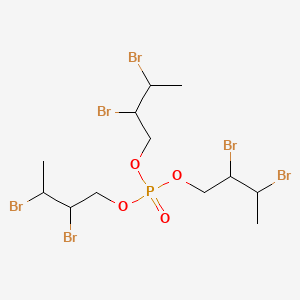
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the piperidine ring and a trimethylsilyl group attached to the nitrogen atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine typically involves the reaction of 2,6-dimethylpiperidine with a trimethylsilylating agent. One common method is the reaction of 2,6-dimethylpiperidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the trimethylsilyl group, yielding 2,6-dimethylpiperidine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 2,6-Dimethylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with specific molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Lacks the trimethylsilyl group, resulting in different chemical and physical properties.
2,6-Dimethyl-N-(tert-butyldimethylsilyl)piperidin-1-amine: Contains a tert-butyldimethylsilyl group instead of a trimethylsilyl group, leading to differences in steric and electronic effects.
Uniqueness
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and biological activity. The trimethylsilyl group can enhance the stability and lipophilicity of the compound, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
105916-62-9 |
|---|---|
Molecular Formula |
C10H24N2Si |
Molecular Weight |
200.40 g/mol |
IUPAC Name |
2,6-dimethyl-N-trimethylsilylpiperidin-1-amine |
InChI |
InChI=1S/C10H24N2Si/c1-9-7-6-8-10(2)12(9)11-13(3,4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
XQJBVWSYMPFMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1N[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
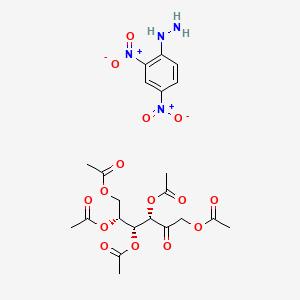
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
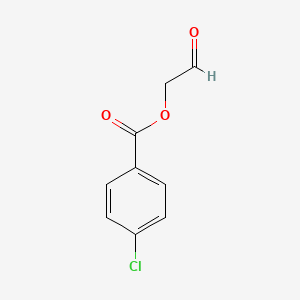
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
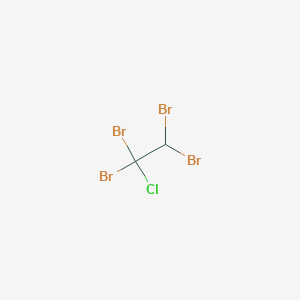
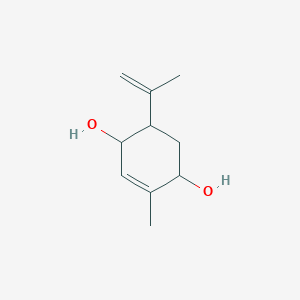
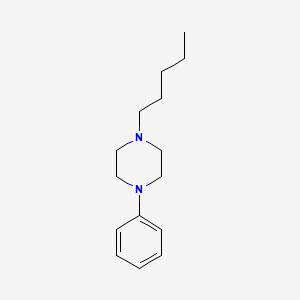

![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
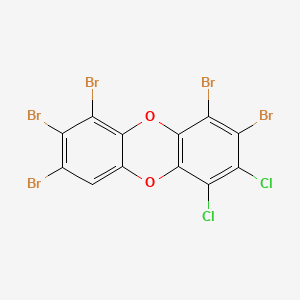
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
